Reduced Molecular Weight and Enhanced Fsp3 Fraction vs. 7,7,9-Trimethyl Analog
The target compound (MW 269.38 g/mol) exhibits a 13.5% lower molecular weight than the 7,7,9-trimethyl analog (MW 311.5 g/mol) . This reduction in MW, coupled with the absence of three methyl groups, increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates [1].
| Evidence Dimension | Molecular weight and Fsp³ fraction |
|---|---|
| Target Compound Data | MW = 269.38 g/mol; Fsp³ ≈ 0.73 (calculated from C₁₅H₂₇NO₃) |
| Comparator Or Baseline | tert-Butyl N-methyl-N-(7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl)carbamate: MW = 311.5 g/mol; Fsp³ ≈ 0.67 (calculated from C₁₈H₃₃NO₃) |
| Quantified Difference | ΔMW = -42.12 g/mol (-13.5%); ΔFsp³ ≈ +0.06 |
| Conditions | Calculated from molecular formulas; Fsp³ = (number of sp³ carbons) / (total carbons) excluding carbonyl carbons. |
Why This Matters
Lower MW and higher Fsp³ are advantageous in fragment-based screening and lead optimization, improving ligand efficiency metrics and reducing promiscuous binding.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e View Source
